molecular formula C7H3ClN2O3 B1586966 2-Chloro-5-nitrophenyl isocyanate CAS No. 68622-16-2

2-Chloro-5-nitrophenyl isocyanate

Cat. No. B1586966
CAS RN: 68622-16-2
M. Wt: 198.56 g/mol
InChI Key: DZMSHKRHIIDOIZ-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrophenyl isocyanate (2C5NPI) is a chemical compound belonging to the isocyanate family. It is a colorless or yellowish liquid with a pungent odor and is highly reactive. It is used in a variety of scientific research applications due to its versatility, as it can be used to synthesize a wide range of compounds.

Scientific Research Applications

Synthesis and Material Applications

Nitrophenyl isocyanates, including compounds similar to 2-Chloro-5-nitrophenyl isocyanate, are pivotal in the synthesis of complex organic molecules and materials. For instance, the reaction of nitrophenyl isocyanides with metal carbonyls leads to isocyanide complexes that undergo further transformations to yield compounds with benzimidazol-2-ylidene ligands. These ligands are significant in the development of new materials and catalysts due to their unique bonding properties (Hahn et al., 2004).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, derivatives of nitrophenyl isocyanates are utilized in the synthesis of compounds with potential therapeutic applications. An example is the trapping of isocyanate generated from a Curtius rearrangement to produce carbamates, which are investigated for their anti-inflammatory and analgesic properties (Fakhr et al., 2009). Moreover, nitrophenyl isocyanates serve as versatile reagents in constructing complex molecular structures, such as fused gamma-lactam beta-lactone bicycles, which are significant in drug development (Gilley & Kobayashi, 2008).

Advanced Materials and Coatings

Research into blocked polyisocyanates, where phenols with electron-withdrawing substituents act as blocking agents, is crucial for the development of advanced materials and coatings. These blocked polyisocyanates, when derived from compounds like 2-Chloro-5-nitrophenyl isocyanate, are valuable in producing heat-cured polyurethane products at lower temperatures, thus expanding their applicability in various industrial processes (Kalaimani et al., 2016).

properties

IUPAC Name

1-chloro-2-isocyanato-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3/c8-6-2-1-5(10(12)13)3-7(6)9-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMSHKRHIIDOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394055
Record name 2-Chloro-5-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitrophenyl isocyanate

CAS RN

68622-16-2
Record name 2-Chloro-5-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-nitrophenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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